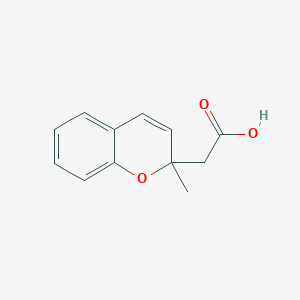

2-(2-Methyl-2H-chromen-2-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12O3 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

2-(2-methylchromen-2-yl)acetic acid |

InChI |

InChI=1S/C12H12O3/c1-12(8-11(13)14)7-6-9-4-2-3-5-10(9)15-12/h2-7H,8H2,1H3,(H,13,14) |

InChI-Schlüssel |

VVRCAEMWFDOQJA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CC2=CC=CC=C2O1)CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methyl 2h Chromen 2 Yl Acetic Acid and Its Derivatives

Established Synthetic Pathways for 2H-Chromene-Acetic Acid Structures

The synthesis of the 2H-chromene core is a well-documented area of organic chemistry, with numerous strategies that can be adapted to produce the specific 2,2-disubstituted pattern of the target molecule. msu.edursc.org These methods generally involve the reaction of a phenolic precursor, typically a salicylaldehyde (B1680747) derivative, with a component that provides the remaining atoms for the heterocyclic ring.

Multi-component Condensation Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecular scaffolds like chromenes from simple starting materials in a single step. A plausible MCR strategy for synthesizing 2-(2-Methyl-2H-chromen-2-yl)acetic acid would involve the condensation of a salicylaldehyde, an amine, and a suitable vinyl boronic acid or trifluoroborate salt in a Petasis-type reaction. nih.gov The reaction proceeds through the formation of an iminium ion from the salicylaldehyde and amine, which is then attacked by the vinyl nucleophile. Subsequent intramolecular cyclization via the phenolic oxygen onto the newly formed double bond would generate the 2H-chromene ring.

Another prominent approach is the tandem oxo-Michael addition followed by an intramolecular condensation. beilstein-journals.orgnih.gov In this strategy, a salicylaldehyde is reacted with an α,β-unsaturated compound. For the target molecule, a suitable Michael acceptor would be a derivative of 4-methyl-5-hexenoic acid. The reaction is typically catalyzed by a base or an organocatalyst, such as an amino acid like L-proline, which first activates the α,β-unsaturated aldehyde (enal) towards a Michael addition by the phenol. nih.govchemrxiv.org The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the final 2H-chromene structure.

Table 1: Examples of Multi-component Reactions for Chromene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Potassium Vinyltrifluoroborate | Dibenzylamine | DMF, 80 °C | 2-Substituted-2H-chromene | nih.gov |

| Salicylaldehyde | Malononitrile (B47326) | L-proline | - | 2-Amino-4H-chromene | nih.gov |

| Resorcinol | Citronellal | L-Alanine | Toluene, heat | Cannabichromene (a 2,2-disubstituted-2H-chromene) | chemrxiv.org |

Cyclization and Ring-forming Reactions

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For this compound, a key strategy would involve the acid-catalyzed cyclization of a precursor that already contains the necessary carbon framework. One such precursor could be a 4-(2-hydroxyphenyl)-4-methyl-5-hexenoic acid derivative. Treatment with a strong acid would protonate the terminal double bond, generating a tertiary carbocation that is subsequently trapped by the phenolic hydroxyl group to form the 2H-chromene ring system.

A related and widely used method is the cyclization of substituted aryl propargyl ethers. msu.edu While many examples lead to 3,4-disubstituted chromenes, adapting this method could involve a propargyl ether where the propargylic carbon is quaternized with a methyl group and a protected acetic acid moiety. Metal-catalyzed cyclization, for instance using gold or platinum catalysts, would favor the 6-endo-dig cyclization required to form the six-membered pyran ring. msu.edu

Condensation Reactions Involving Chromene Precursors

Synthesis can also proceed by building upon a pre-existing, simpler chromene structure. However, for the target compound, introducing the acetic acid group at the C2 position of a 2-methyl-2H-chromene is challenging due to the quaternary nature of the carbon. Therefore, synthetic strategies typically focus on constructing the ring with the C2 substituents already in place.

A common condensation reaction in the broader chromene family is the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds, such as malononitrile or ethyl acetoacetate, often catalyzed by a base like piperidine (B6355638) or an inorganic carbonate. nih.govnih.gov This is frequently followed by an intramolecular cyclization. For the specific target, this would require an active methylene compound of significant complexity, making direct condensation less straightforward than the tandem reactions described previously.

Functional Group Interconversions on the this compound Scaffold

Once the core this compound structure is obtained, the carboxylic acid group serves as a versatile handle for a variety of chemical transformations, primarily esterification, hydrolysis, and amidation. The reactivity is analogous to that observed in the well-studied coumarin-4-acetic acid series. mdpi.comresearchgate.net

Esterification and Hydrolysis Pathways

Esterification is the conversion of the carboxylic acid to its corresponding ester. This is most commonly achieved through Fischer esterification, which involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess or water is removed as it is formed. chemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) before reaction with the alcohol.

Hydrolysis is the reverse reaction, converting an ester derivative back to the parent carboxylic acid. This transformation is readily accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt.

Amidation and Hydrazide Formation

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or using peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

Hydrazide formation is a key transformation that provides a versatile intermediate for further synthesis. By analogy with (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, the corresponding ester of the target compound can be converted into its hydrazide derivative by refluxing with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) or methanol. mdpi.comresearchgate.net This resulting (2-(2-Methyl-2H-chromen-2-yl)acetyl)hydrazide is a valuable synthon. For instance, it can be readily condensed with various aldehydes and ketones to form Schiff bases (hydrazones) or used in the synthesis of other heterocyclic systems like pyrazoles and oxadiazoles. researchgate.net

Table 2: Functionalization of the Acetic Acid Moiety (Analogous to Coumarin (B35378) Derivatives)

| Starting Material Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chromene-acetic acid ethyl ester | Hydrazine hydrate (100%) | Methanol, reflux | Chromene-acetic acid hydrazide | researchgate.net |

| Chromene-acetic acid hydrazide | Aromatic aldehyde | Ethanol/Acetic acid, reflux | Schiff Base (Hydrazone) | mdpi.com |

| Chromene-acetic acid hydrazide | Acetic acid | Reflux | N'-acetyl hydrazide | mdpi.com |

| Chromene-acetic acid | Alcohol, H₂SO₄ (cat.) | Heat | Ester | chemguide.co.uk |

Derivatization via Schiff's Bases and Thiosemicarbazides

The chemical versatility of the carboxylic acid group in this compound allows for its conversion into a variety of functional derivatives, which can then serve as precursors for more complex molecules. A common strategy involves the transformation of the acid into an acid hydrazide, a key intermediate for the synthesis of Schiff's bases and thiosemicarbazides.

Schiff's Bases: The synthesis of Schiff's bases typically begins with the conversion of a coumarin-based acetic acid, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, to its corresponding methyl ester. nih.govresearchgate.net This ester is then reacted with hydrazine hydrate to yield the dihydrazide. nih.govresearchgate.netnih.gov The subsequent condensation of this dihydrazide with various aromatic aldehydes leads to the formation of Schiff's bases, which are characterized by the azomethine (-N=CH-) group. nih.govresearchgate.netresearchgate.netnih.gov This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol under reflux. irjmets.comactascientific.com The general structure of these Schiff's bases incorporates the chromene nucleus linked to an arylidenehydrazide moiety. For instance, a series of [7-(arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid arylidene-hydrazide Schiff's bases have been synthesized through this method. nih.govresearchgate.net

Thiosemicarbazides: Thiosemicarbazides are another important class of derivatives, valued as intermediates in the synthesis of various heterocyclic compounds. irjmets.com The general method for their preparation involves the nucleophilic addition of hydrazides to isothiocyanates. irjmets.commdpi.comnih.gov For example, 1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl) thiosemicarbazide (B42300) can be synthesized from the corresponding acid hydrazide. nih.gov The reaction typically involves heating the acid hydrazide with an appropriate isothiocyanate in a suitable solvent like methanol. mdpi.com

Cyclo-condensation Reactions to Form Heterocyclic Adducts

The derivatives of this compound, particularly the acid hydrazides and Schiff's bases, are valuable synthons for constructing a variety of five- and six-membered heterocyclic rings through cyclo-condensation reactions. These reactions significantly expand the chemical diversity of the chromene family.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from chromene-containing precursors. One method involves the reaction of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with pentane-2,4-dione, which results in the formation of a pyrazole ring attached to the chromene scaffold, yielding compounds like 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one. nih.gov Another approach utilizes a pseudo-five-component reaction of α,β-unsaturated ketones embedded in a chromene system with hydrazine in boiling acetic acid to produce 4-acylpyrazolinylpyrazoles. beilstein-journals.org Furthermore, the condensation of 3-acetyl-chromen-2-one with dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization with hydrazine derivatives can also yield pyrazolyl-substituted chromenes. kthmcollege.ac.in

Oxadiazoles: 1,3,4-Oxadiazoles are readily accessible from the corresponding acid hydrazides. rsc.org A common method involves the cyclization of an acyl hydrazide. rsc.org For example, 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one can be obtained by reacting (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with carbon disulfide. nih.gov Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized by reacting chromene-carboxylic acid hydrazides with various acid chlorides. rsc.org

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives linked to a chromene core can be achieved from the corresponding acid hydrazide. sciepub.com One route involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid hydrazide with benzaldehyde (B42025) derivatives in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. sciepub.com Another method for creating triazole-fused systems is through intramolecular azide-alkyne cycloaddition reactions. mdpi.com

Thiazolidinones: Thiazolidin-4-ones are synthesized via the cyclo-condensation of Schiff's bases with mercaptoacetic acid (thioglycolic acid). nih.govresearchgate.net This reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) in the presence of a catalyst such as anhydrous zinc chloride. nih.govresearchgate.netnih.gov For instance, N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides can be prepared from the corresponding Schiff's bases derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid dihydrazide. nih.govresearchgate.netnih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods offer efficient and selective routes for the synthesis and derivatization of chromenes, often under milder conditions and with higher yields compared to traditional methods. msu.edubenthamdirect.com These approaches include organocatalysis, metal-catalyzed reactions, and the use of nanocatalysts.

Organocatalysis in Chromene Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing metal-free alternatives for various transformations. nih.gov In the context of chromene synthesis, a dual catalyst system of p-toluenesulfonic acid monohydrate and pyrrolidine (B122466) has been effectively used for the selective construction of 2H-chromene derivatives from salicylaldehydes and acetylenic diesters. elsevierpure.comuum.edu.my This method is noted for its high selectivity, good functional group tolerance, and operational simplicity under mild conditions. elsevierpure.comuum.edu.my

Metal-catalyzed Reactions for Chromene Derivatization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations for the derivatization of chromene scaffolds. msu.edubenthamdirect.commdpi.com

Cobalt-catalyzed reactions: A notable cobalt-catalyzed route to 2H-chromenes involves the reaction of salicyl-N-tosylhydrazones and terminal alkynes. msu.edunih.gov This process proceeds through a metallo-radical mechanism, where a cobalt(III)-carbene radical intermediate is formed, which then reacts with the alkyne to ultimately form the chromene ring. msu.edunih.gov This method is tolerant of a variety of substituents on both starting materials. msu.edunih.gov

Copper-catalyzed reactions: Copper catalysts have been employed in the asymmetric hydroamination of 2H-chromenes to produce chiral 4-aminochromanes. researchgate.net For example, a CuCl/(R,R)-Ph-BPE catalyst has been used for the enantioselective hydroallylation of 2H-chromenes. researchgate.net

Palladium-catalyzed reactions: Palladium catalysis is widely used for cross-coupling reactions. While specific examples for the direct derivatization of this compound are not detailed in the provided context, palladium-catalyzed reactions are a major strategy for functionalizing heterocyclic compounds in general. researchgate.net

Nanocatalyst Applications in Synthetic Routes

Nanocatalysts are gaining significant attention due to their high surface area, excellent catalytic activity, and recyclability. researchgate.netresearchgate.net Several nanocatalyst systems have been developed for the synthesis of chromene derivatives.

Silver Chromate Nanoparticles (Ag2Cr2O7): These nanoparticles have been used to catalyze the synthesis of new chromene derivatives by condensing aromatic aldehydes with 4-hydroxycoumarin (B602359) and 3,4-methylenedioxyphenol in aqueous media at room temperature. tandfonline.com This method is advantageous for its mild conditions, high yields, and the reusability of the catalyst. tandfonline.com

WO3/ZnO@NH2-EY Nanocomposite: A heterogeneous photoredox nanocatalyst, WO3/ZnO@NH2-EY (where EY is eosin (B541160) Y), has been fabricated for the synthesis of chromeno[4,3-b]chromenes. rsc.org This method utilizes a green LED as a light source under solventless conditions and offers benefits such as short reaction times, easy work-up, and catalyst recyclability. rsc.org

Bimetallic Nanoparticles: A novel bimetallic nanocatalyst supported on an ionic liquid (Ni.Cu@SiO2.BSPIm/HSO4) has been designed for the green synthesis of chromenes under solvent-free conditions. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 2 Methyl 2h Chromen 2 Yl Acetic Acid and Its Analogs

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing the exact mass of a molecule with high precision. This accuracy allows for the determination of its elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. In the analysis of chromene derivatives, HRMS is used to verify the successful synthesis and to distinguish between potential isomers or byproducts.

Typically, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the analyte molecules. These ions are then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The resulting data provides a mass-to-charge ratio (m/z) accurate to several decimal places. For instance, in the characterization of related coumarin (B35378) structures, HRMS has been used to confirm the calculated molecular formula by matching the theoretical mass with the experimentally observed mass, often with an error of less than 5 ppm. mdpi.comoup.com

Table 1: Illustrative HRMS Data for Chromene and Coumarin Analogs

| Compound/Analog Name | Ion Formula | Calculated m/z | Found m/z | Technique |

| 3-(4-(9H-carbazol-9-yl)phenyl)-4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate | [C₂₉H₁₉NO₅F₃S + H]⁺ | 550.09305 | 550.09308 | APCI+ |

| N-(4-(diphenylamino)phenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | [C₂₇H₁₉N₂O₃ + Na]⁺ | 428.12571 | 428.12558 | ESI+ |

| 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | [C₁₆H₁₃O₅S + H]⁺ | 333.04837 | 333.0506 | ESI+ |

| 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | [C₁₆H₁₂IO₅S + H]⁺ | 470.94503 | 470.9449 | ESI+ |

This table presents representative data from studies on analogous compounds to illustrate the application and precision of HRMS. mdpi.comoup.com

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of functional groups that help to piece together the molecular architecture. researchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis spectroscopy, is a powerful technique for investigating the electronic structure of molecules containing chromophores and conjugated π-systems, such as the 2H-chromene ring.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For compounds like 2-(2-Methyl-2H-chromen-2-yl)acetic acid, the conjugated system of the chromene nucleus gives rise to characteristic absorption bands, typically resulting from π → π* electronic transitions. asianpubs.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the extent of conjugation and the presence of various substituents. For example, studies on related 7-hydroxycoumarin derivatives show distinct absorption maxima that shift upon functionalization of the hydroxyl group. researchgate.netresearchgate.net The transformation of a hydroxyl group to a sulfonate ester, for instance, alters the electronic environment and results in a noticeable change in the UV-Vis spectrum. mdpi.com

Analyses are typically performed in a suitable solvent, such as methanol (B129727) or chloroform, at a dilute concentration. mdpi.comresearchgate.net The spectra of chromene derivatives often display strong absorption bands in the UV region, which can sometimes extend into the visible range depending on the specific structure. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Chromene Analogs

| Compound/Analog Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| Chromene Derivative (General) | Chloroform | 353 | Not specified | researchgate.net |

| 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | Methanol | 272 | 17,250 | mdpi.com |

| 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | Methanol | 283 | 20,147 | mdpi.com |

| 2-[(o-Hydroxylphenylimino)methyl]phenol | DMF-H₂O | 270, 353 | Not specified | asianpubs.org |

This table provides examples of UV-Vis data for analogous compounds, demonstrating the typical absorption regions for this class of molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique requires the growth of a high-quality single crystal of the compound.

The analysis provides a wealth of structural information, including bond lengths, bond angles, and torsional angles. For complex heterocyclic systems like chromenes, it can unambiguously confirm the connectivity and stereochemistry. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net

While specific crystallographic data for this compound is not publicly available, studies on analogous coumarin derivatives illustrate the power of this technique. For example, the crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate was solved, revealing its orthorhombic crystal system and the formation of a supramolecular array through hydrogen bonds. nih.gov

Table 3: Example of Crystallographic Data for a Coumarin Analog

| Parameter | Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate |

| Chemical Formula | C₁₇H₁₃NO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 26.697(2) |

| b (Å) | 3.8406(3) |

| c (Å) | 13.5641(11) |

| Key Feature | Supramolecular array formed by hydrogen bonds. |

Data sourced from a study on a related coumarin derivative to exemplify the outputs of an X-ray crystallographic analysis. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental to the purification and analysis of organic compounds. Techniques like Thin-Layer Chromatography (TLC) and flash column chromatography are routinely used during and after the synthesis of this compound and its analogs.

TLC is a rapid, inexpensive, and sensitive analytical technique used to monitor the progress of a reaction, assess the purity of a compound, and determine the appropriate solvent system for column chromatography. wikipedia.org The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (eluent). aga-analytical.com.plnih.gov

Table 4: Common Conditions for TLC Analysis of Chromene/Coumarin Derivatives

| Component | Description/Examples |

| Stationary Phase | Silica gel 60 F₂₅₄; Alumina aga-analytical.com.pl |

| Mobile Phase (Eluent) | Mixtures of hexanes and ethyl acetate (B1210297); Dichloromethane and methanol; Toluene and acetone (B3395972) rochester.edu |

| Visualization | UV lamp (254 nm); Iodine chamber; Potassium permanganate (B83412) (KMnO₄) stain; Vanillin stain wikipedia.orgyoutube.com |

Flash column chromatography is the standard method for purifying multigram to milligram quantities of organic compounds from reaction mixtures. ajrconline.orgphenomenex.com It is a form of preparative liquid chromatography that uses moderate pressure (typically from compressed air or a pump) to force the mobile phase through a column packed with a solid adsorbent, most commonly silica gel. chromtech.com This pressure significantly speeds up the separation compared to traditional gravity-fed column chromatography. phenomenex.comchromtech.com

The choice of eluent is critical for achieving good separation and is typically determined by prior TLC analysis. rochester.edu The crude product is loaded onto the top of the column, and the eluent is passed through, carrying the components of the mixture at different rates. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be employed to improve resolution. rochester.edu For acid-sensitive compounds, the silica gel can be deactivated, for example, by pre-flushing with a solvent system containing a small amount of triethylamine. rochester.edu

Table 5: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description/Examples |

| Stationary Phase | Silica gel (e.g., Silica 60, particle size 25-50 microns) rochester.educhromtech.com |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol (chosen based on TLC) rochester.edu |

| Loading Technique | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent) rochester.edurochester.edu |

| Elution Mode | Isocratic (constant solvent composition) or Gradient (varying solvent composition) rochester.edu |

Computational and Theoretical Investigations of 2 2 Methyl 2h Chromen 2 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For many related coumarin (B35378) compounds, researchers have utilized these methods to gain insights into their behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

For a range of coumarin derivatives, DFT calculations, often using functionals like B3LYP, have been performed to optimize molecular geometry and analyze electronic properties. semanticscholar.orgsemanticscholar.orgresearchgate.net These studies typically involve selecting a suitable basis set, such as 6-311++G(d,p), to ensure the accuracy of the calculations. semanticscholar.org Unfortunately, no specific DFT studies detailing the optimized geometry, bond lengths, and bond angles for 2-(2-Methyl-2H-chromen-2-yl)acetic acid have been reported.

HOMO-LUMO Energy Gap Analysis and Molecular Stability

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability. While this analysis is a standard component of computational studies on coumarins, specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in published research.

Theoretical Prediction of Vibrational Frequencies

Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) and Raman spectroscopy. researchgate.net By comparing calculated and experimental spectra, a more precise assignment of vibrational modes can be achieved. For other coumarin derivatives, studies have detailed the calculated frequencies for characteristic bond vibrations, such as C=O and C-H stretches. semanticscholar.orgresearchgate.net However, a theoretical vibrational spectrum for this compound has not been published.

Molecular Reactivity Predictions

Natural Bond Orbital (NBO) Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule, offering insights into its reactivity and potential sites for electrophilic or nucleophilic attack. This type of analysis is common in the computational study of organic molecules but has not been specifically applied to this compound in any available literature.

Fukui Functions for Electrophilic and Nucleophilic Sites

There is currently no published research detailing the calculation of Fukui functions for this compound. Fukui functions are essential in computational chemistry for predicting the most likely sites for electrophilic and nucleophilic attack within a molecule. This analysis, derived from conceptual density functional theory (DFT), helps in understanding the local reactivity of different atomic centers. Such a study would provide valuable insights into the chemical behavior of this compound in various reactions. Without dedicated computational studies, the specific electrophilic and nucleophilic sites on this molecule remain theoretically uncharacterized.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Crystal Packing

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This computational tool is invaluable for analyzing intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule within its crystalline environment, Hirshfeld surface analysis provides a quantitative breakdown of the different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. The absence of a crystal structure for this compound in open-access databases precludes such an analysis.

Hydrogen Bonding and π-π Stacking Interactions

Specific details regarding the hydrogen bonding patterns and any potential π-π stacking interactions for this compound are not available. The presence of a carboxylic acid group suggests the potential for strong hydrogen bonding, which would significantly influence its crystal structure and physical properties. Furthermore, the aromatic chromene ring could participate in π-π stacking interactions. However, without experimental crystallographic data or predictive computational modeling for this specific compound, a definitive description of these interactions cannot be provided.

Solvent Effects on Molecular Properties and Reactivity

There are no dedicated studies on the influence of different solvents on the molecular properties and reactivity of this compound. Research in this area would typically involve computational modeling, such as using the Polarizable Continuum Model (PCM), to understand how the dielectric constant and specific solvent-solute interactions affect properties like molecular geometry, electronic structure (e.g., dipole moment), and reaction energy barriers. Such investigations are crucial for predicting the behavior of the compound in different chemical environments but have yet to be undertaken for this molecule.

Pharmacological and Biological Research on 2 2 Methyl 2h Chromen 2 Yl Acetic Acid Derivatives in Vitro and Preclinical Studies

Antimicrobial Activities

The quest for novel antimicrobial agents is a pressing global health challenge. Researchers have explored the efficacy of 2-(2-Methyl-2H-chromen-2-yl)acetic acid derivatives against a range of pathogenic microorganisms.

Antibacterial Efficacy Studies

Studies have demonstrated that various chromene derivatives possess notable antibacterial properties. For instance, newly synthesized 4H-chromene derivatives were evaluated for their effectiveness against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. tandfonline.com The results indicated that some of these compounds exhibit encouraging antibacterial activity. tandfonline.com In another study, halogenated 3-nitro-2H-chromenes showed bioactivity against Gram-positive bacteria, with their effectiveness being highly dependent on the substitution pattern on the chromene core. nih.gov Specifically, tri-halogenated 3-nitro-2H-chromenes displayed potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Similarly, research on 4-hydroxy-chromen-2-one derivatives revealed significant bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. sciencepublishinggroup.com Furthermore, a series of 2-amino-3-cyano-4H-chromene derivatives showed good to excellent antibacterial activity against S. aureus and E. coli. nanobioletters.com

Table 1: Antibacterial Activity of Selected Chromene Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

| 4H-chromene derivatives | Bacillus subtilis, Escherichia coli | Encouraging antibacterial activity | tandfonline.com |

| Halogenated 3-nitro-2H-chromenes | Staphylococcus aureus (MDR), Staphylococcus epidermidis (MDR) | Potent anti-staphylococcal activity | nih.gov |

| 4-Hydroxy-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | High level of bacteriostatic and bactericidal activity | sciencepublishinggroup.com |

| 2-Amino-3-cyano-4H-chromene derivatives | S. aureus, E. coli | Good to excellent antibacterial results | nanobioletters.com |

Antifungal Efficacy Studies

The antifungal potential of chromene derivatives has also been a subject of investigation. A study on chromenol derivatives revealed that many of the tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against various fungi. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent was found to be particularly beneficial for antifungal activity. nih.gov Additionally, certain 2-amino-3-cyano-4H-chromene derivatives demonstrated excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com

Table 2: Antifungal Activity of Selected Chromene Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

| Chromenol derivatives | Various fungi including Trichoderma viride and Aspergillus fumigatus | Higher activity than ketoconazole and bifonazole for many derivatives | nih.gov |

| 2-Amino-3-cyano-4H-chromene derivatives | Candida albicans, Fusarium oxysporum | Excellent antifungal outcomes | nanobioletters.com |

Antitubercular Activity Profiles

Several chromene derivatives have shown promise as potential antituberculosis agents. A series of 4H-chromen-4-one derivatives were found to be active against both drug-sensitive and multidrug-resistant tuberculosis. nih.gov One particular compound, 8d, exhibited modest efficacy in an acute mouse model of tuberculosis. nih.gov Another study on biscoumarin derivatives, which contain a chromene scaffold, revealed excellent antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net Furthermore, some coumarin (B35378) derivatives have been designed and synthesized as antitubercular agents targeting the enoyl acyl carrier protein reductase (InhA) enzyme, with one tetrazole derivative showing a potent inhibitory effect. rsc.org

Anticancer and Antiproliferative Investigations

The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound have been extensively studied for their potential to combat various cancers. orientjchem.org

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116)

Numerous studies have reported the cytotoxic effects of chromene derivatives on a variety of cancer cell lines. Novel fused chromenes and pyrimidines have been evaluated for their activity against mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. researchgate.net Some of these compounds showed potent cytotoxicity. researchgate.net Similarly, a series of 1H-benzo[f]chromene derivatives demonstrated anti-proliferative efficacy against MCF-7, HCT-116, and HepG-2 cells. nih.gov

In other research, certain chromene derivatives exhibited higher anticancer activity against human colon cancer cell lines (HT-29), liver cancer cell lines (HepG-2), and breast adenocarcinoma cell lines (MCF-7) than the reference drug doxorubicin. nih.gov Furthermore, novel dihydropyrazole derivatives linked with 2H-chromen have shown strong inhibitory activity against HepG2 cells. rsc.org

Table 3: In Vitro Cytotoxicity of Selected Chromene Derivatives

| Cell Line | Compound/Derivative | IC50/Observed Activity | Reference(s) |

| HepG-2 (Liver Cancer) | Fused chromenes and pyrimidines | Potent cytotoxicity | researchgate.net |

| 1H-Benzo[f]chromene derivatives | Anti-proliferative efficacy | nih.gov | |

| Chromene derivative 5 | Higher activity than doxorubicin | nih.gov | |

| Dihydropyrazole derivatives with 2H-chromen | Strong inhibitory activity | rsc.org | |

| MCF-7 (Breast Cancer) | Fused chromenes and pyrimidines | Potent cytotoxicity | researchgate.net |

| 1H-Benzo[f]chromene derivatives | Anti-proliferative efficacy | nih.gov | |

| Chromene derivative 6 | Higher activity than doxorubicin | nih.gov | |

| 9-Hydroxy-1H-benzo[f]chromene derivatives | Good potency against MCF-7/ADR (doxorubicin-resistant) | mdpi.com | |

| HCT-116 (Colon Cancer) | Fused chromenes and pyrimidines | Potent cytotoxicity | researchgate.net |

| 1H-Benzo[f]chromene derivatives | Anti-proliferative efficacy | nih.gov | |

| Chromene derivative 2 | Higher activity than doxorubicin | nih.gov |

Mechanisms of Action in Cellular Systems (e.g., Tubulin Inhibition, Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of chromene derivatives are attributed to various mechanisms of action. nih.gov These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of microtubule polymerization. researchgate.netnih.gov

For instance, two novel chromene derivatives were found to induce mitotic arrest, leading to senescence and apoptotic cell death in triple-negative breast cancer cells. nih.gov The underlying mechanism was identified as the binding of these compounds to the colchicine (B1669291) binding site of β-tubulin, which destabilizes the microtubule network. nih.gov

Other studies have shown that benzo[h]chromene analogues can act as tumor vascular-disrupting agents, induce cell cycle arrest at the G2/M phase, and promote apoptosis. researchgate.net Some 1H-benzo[f]chromene derivatives have been found to inhibit topoisomerase I and II, leading to apoptosis and cell cycle arrest in human cancer cells. mdpi.com Furthermore, certain derivatives have been shown to induce apoptosis and cause an accumulation of treated MCF-7/ADR cells in the G1 or S phase of the cell cycle. nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of the this compound scaffold have been the subject of significant research to assess their potential as anti-inflammatory and analgesic agents. These investigations have utilized both cell-based assays and animal models to elucidate the mechanisms and efficacy of these compounds.

In Vitro Anti-inflammatory Assays

The anti-inflammatory properties of coumarin derivatives, a class to which this compound belongs, have been evaluated using various in vitro models. A common approach involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. nih.govresearchgate.net In these assays, the ability of the compounds to inhibit the production of key inflammatory mediators is measured.

Key findings from these studies include:

Inhibition of Pro-inflammatory Cytokines: Certain coumarin derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netnih.gov For instance, one study demonstrated that a specific coumarin derivative containing a 3,4-dimethoxybenzylidene hydrazinyl moiety exhibited high anti-inflammatory activity by reducing the production of these cytokines. nih.gov

Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2): The overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of inflammation. Several coumarin derivatives have demonstrated the ability to decrease the levels of NO and PGE2 in LPS-stimulated macrophages, indicating their potential to modulate inflammatory pathways. nih.govresearchgate.net

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. researchgate.netnih.gov Some coumarin derivatives have been found to inhibit the activity of these enzymes. nih.govcarcinogenesis.comuoa.gr For example, certain 3'-fluoro-substituted coumarins and a 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one derivative were identified as potent LOX inhibitors. uoa.gr

Protein Denaturation Inhibition: Inflammation can lead to protein denaturation. An in vitro protein denaturation assay using bovine serum albumin is often employed to screen for anti-inflammatory activity. nih.gov Some Schiff base derivatives of coumarin have shown a significant, concentration-dependent inhibition of heat-induced protein denaturation. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Coumarin Derivatives

| Compound/Derivative | Assay | Target/Mediator | Key Finding |

| Coumarin | LPS-stimulated RAW 264.7 cells | PGE2, TNF-α, NO, IL-6, IL-1β | Reduced levels of all mediators. nih.govresearchgate.net |

| Indonesian Cassia Extract (ICE) | LPS-stimulated RAW 264.7 cells | NO, IL-6, IL-1β, PGE2, TNF-α | Reduced levels of all mediators. nih.govresearchgate.net |

| Coumarin derivative 14b | LPS-induced macrophages | TNF-α, IL-6, IL-1β | Highest anti-inflammatory activity (EC50 = 5.32 μM). nih.gov |

| Coumarin Schiff base derivatives | Protein denaturation assay | Albumin denaturation | Successfully inhibited heat-induced protein denaturation. nih.gov |

| 3'-fluoro-substituted coumarins | Lipoxygenase inhibition assay | Lipoxygenase (LOX) | Potent LOX inhibitors. uoa.gr |

Animal Models for Anti-inflammatory Response

To further validate the in vitro findings, the anti-inflammatory effects of this compound derivatives have been assessed in various animal models. The carrageenan-induced rat paw edema model is a widely used and accepted method for evaluating acute anti-inflammatory activity. researchgate.netnih.govekb.eg

In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The efficacy of the test compounds is determined by their ability to reduce the swelling of the paw over a specific period. For instance, a study on novel coumarinyl Mannich bases found that compounds 3-[3-(diethylamino) propanoyl]-2H-chromen-2-one and 3-[3-(piperidine-1-yl) propanoyl]-2H-chromen-2-one exhibited significant inhibition of paw edema, with inhibition percentages of 63.1% and 66.7%, respectively. researchgate.net Another study on benzothiazole (B30560) derivatives also demonstrated significant inhibition of carrageenan-induced paw edema. nih.gov

Animal Models for Analgesic Activity

The analgesic potential of these derivatives has been investigated using various animal models that assess both central and peripheral analgesic effects.

Acetic Acid-Induced Writhing Test: This is a common model for screening peripheral analgesic activity. researchgate.netnih.gov The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, and the reduction in the number of writhes by a test compound indicates its analgesic effect. researchgate.netnih.gov A study on novel pyrimidine (B1678525) derivatives of coumarin showed that several synthesized compounds significantly reduced the number of writhes in mice. researchgate.net Similarly, a group of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives also demonstrated significant inhibition of writhing. nih.gov

Formalin Test: This model can differentiate between central and peripheral analgesic mechanisms. ijbcp.com The injection of formalin into the paw of a rodent elicits a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase. A study on a novel compound, 2-chlorothiophene, showed significant pain inhibition in both the early and late phases of the formalin test, suggesting both central and peripheral analgesic activity. ijbcp.com

Hot Plate Test: This method is used to evaluate central analgesic activity. ijbcp.com The time it takes for an animal to react to a heated surface is measured. An increase in the reaction time after administration of a test compound indicates a central analgesic effect. In a study of 2-chlorothiophene, the compound showed a maximal pain inhibition percentage of 46.15% in the hot plate test. ijbcp.com

Table 2: Analgesic Activity of Selected Derivatives in Animal Models

| Compound/Derivative | Animal Model | Key Finding | Reference |

| Pyrimidine derivatives of coumarin | Acetic acid-induced writhing | Significant reduction in writhing. | researchgate.net |

| 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives | Acetic acid-induced writhing | Inhibition of writhing from 27-95%. | nih.gov |

| 2-chlorothiophene | Formalin test | Significant pain inhibition in both early and late phases. | ijbcp.com |

| 2-chlorothiophene | Hot plate test | 46.15% pain inhibition. | ijbcp.com |

Antioxidant Capacity Assessments

The antioxidant properties of this compound derivatives are of significant interest due to the role of oxidative stress in various diseases. These properties are typically evaluated through assays that measure radical scavenging activity and the inhibition of lipid peroxidation.

Radical Scavenging Activity (e.g., Superoxide (B77818) Radical Anion)

The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant potential. The most common in vitro assay for this purpose is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.govquantumuniversity.edu.in In this assay, the discoloration of the DPPH radical solution in the presence of an antioxidant compound is measured spectrophotometrically. nih.govquantumuniversity.edu.in

Several studies have demonstrated the DPPH radical scavenging activity of various coumarin derivatives. nih.govnih.govquantumuniversity.edu.in For example, a series of coumarin derivatives containing a 2-methylbenzothiazoline motif were synthesized and evaluated, with some showing significant free radical scavenging activity. nih.gov The presence of a phenolic coumarin ring and a benzothiazoline (B1199338) moiety was found to contribute to this activity. nih.gov Another study on synthesized coumarin derivatives also reported their ability to scavenge DPPH radicals. nih.gov

Furthermore, the scavenging activity against the superoxide radical anion (O₂⁻) has been investigated. In one study, 2H-chromen-2-one derivatives were assessed for their activity towards the superoxide radical anion generated in an enzymatic reduction model, with some derivatives showing notable activity. researchgate.net

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process initiated by free radicals that damages cell membranes. nih.govnih.gov The ability of this compound derivatives to inhibit this process is another important aspect of their antioxidant capacity.

New coumarin derivatives have been designed and shown to possess strong anti-lipid peroxidation activity. nih.gov In one study, coumarin-amino acid ester or tyramine (B21549) conjugates were synthesized, and several of these compounds demonstrated potent inhibition of lipid peroxidation. nih.gov The antioxidant activity of some synthetic 4-methylcoumarins was also systematically studied, with a 6,8-dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one derivative exhibiting significant lipid peroxidation inhibitory activity. uoa.gr

Table 3: Antioxidant Activity of Selected Coumarin Derivatives

| Compound/Derivative | Assay | Key Finding | Reference |

| Coumarin derivatives with 2-methylbenzothiazoline motif | DPPH radical scavenging | Significant free radical scavenging activity. | nih.gov |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, hydrogen peroxide, nitric oxide radical scavenging | Strong antioxidant activity. | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, hydrogen peroxide, nitric oxide radical scavenging | Strong antioxidant activity. | nih.gov |

| 2H-chromen-2-one derivatives | Superoxide radical anion scavenging | Moderate antiradical activity. | researchgate.net |

| Coumarin-amino acid ester or tyramine conjugates | Lipid peroxidation inhibition | Strong anti-lipid peroxidation activity. | nih.gov |

| 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one | Lipid peroxidation inhibition | Significant inhibitory activity (IC50 36.9 µM). | uoa.gr |

Enzyme Modulation Studies

Derivatives of this compound have been the subject of extensive research to evaluate their potential as modulators of various enzymes. These investigations, conducted through in vitro and preclinical studies, have revealed a range of inhibitory activities against enzymes implicated in diverse pathological conditions. The following sections detail the research findings on the modulation of specific enzymes by these chromene-based compounds.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.org Several CA isoforms are known, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. researchgate.net Derivatives of 2H-chromene have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.

In particular, research has focused on the selective inhibition of tumor-associated hCA isoforms IX and XII, which are implicated in the survival and proliferation of cancer cells in hypoxic environments. rsc.orgbohrium.com A series of methyl-2-[4-methyl-2-oxo-7–(2-oxo-2-arylethoxy)-8-propylchromen-3-yl]acetate and 2–(5-methyl-7-oxo-3-aryl-9-propyl-7H-furo[3,2-g]chromen-6-yl)acetic acid derivatives were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. bohrium.com Notably, none of the tested compounds inhibited the off-target cytosolic isoforms hCA I and hCA II. However, they demonstrated inhibitory activity against the transmembrane, tumor-associated isoforms hCA IX and XII. bohrium.com

Another study on 2H-chromene and 7H-furo-chromene derivatives also reported selective inhibition of hCA IX and XII. rsc.org The most potent compound among the 2H-chromene derivatives, EMAC10163b, which features a 4'-methoxyphenyl-7-oxoethoxy moiety at the 7-position of the chromene ring, exhibited low micromolar inhibition of both hCA IX and XII. rsc.org The inhibitory activities of selected derivatives are presented in the table below.

| Compound | hCA IX Ki (μM) | hCA XII Ki (μM) |

|---|---|---|

| EMAC10163b | 0.53 | 0.47 |

Succinate (B1194679) Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govmdpi.com It catalyzes the oxidation of succinate to fumarate. mdpi.com Inhibition of SDH can disrupt cellular metabolism and is a target for the development of fungicides and potentially other therapeutic agents. researchgate.netmedchemexpress.cn

A novel class of succinate dehydrogenase inhibitors (SDHIs) incorporating a coumarin scaffold has been discovered. medchemexpress.cnnih.gov In one study, a series of non-amide coumarin derivatives were designed and synthesized, with several compounds exhibiting significant antifungal activity by targeting SDH. researchgate.net For instance, compound 2c from this series showed potent inhibition of Botrytis cinerea with an EC50 value of 0.52 µg/mL. researchgate.net Molecular docking studies suggested that this compound binds effectively to the receptor protein of SDH. researchgate.net

Another study focused on the development of N-(1-((3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (IIk ) and related compounds as SDH inhibitors. nih.gov Compound IIk was found to be a potent inhibitor of various fungal species, with superior efficacy against Sclerotinia sclerotiorum compared to the commercial fungicide thifluzamide. nih.gov The table below summarizes the inhibitory activity of selected coumarin derivatives against fungal pathogens.

| Compound | Target Organism | EC50 (µg/mL) |

|---|---|---|

| 1a | Botrytis cinerea | 0.92 |

| 2c | Botrytis cinerea | 0.52 |

| IIk | Sclerotinia sclerotiorum | 1.14 |

| Thifluzamide (Control) | Sclerotinia sclerotiorum | 4.90 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for the color of skin and hair. wayne.edu Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest for applications in cosmetics and medicine as skin-lightening agents. wayne.eduresearchgate.net Coumarin derivatives have been widely investigated for their tyrosinase inhibitory potential. nih.gov

A study involving coumarin derivatives designed from a 2-(2-oxo-2H-chromen-4-yl)acetic acid scaffold conjugated with amino acid esters or tyramine revealed significant findings. wayne.edu Compound 13 from this series demonstrated uncompetitive tyrosinase inhibitory activity with an IC50 value of 68.86 µM. wayne.edu In cell-based assays, this compound also suppressed melanogenesis in B16F10 cells at a concentration of 50 μM, showing higher potency than the standard inhibitor kojic acid at 100 μM. wayne.edu

In another study, a series of geranyloxycoumarin derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov Several of these derivatives exhibited better activity than hydroxycoumarin derivatives. Compound 3k was found to be twice as active as the positive control, arbutin. nih.gov The inhibitory activities of selected coumarin derivatives are detailed in the table below.

| Compound | Inhibition Type | IC50 (µM) |

|---|---|---|

| 13 | Uncompetitive | 68.86 |

| 3k | Not specified | 0.67 (at 0.8%) |

| Arbutin (Control) | Not specified | - |

Anti-cholinesterase Activity

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.com A number of coumarin derivatives have been synthesized and evaluated for their anti-cholinesterase activity. nih.govnih.gov

In one study, a series of 2-(2-oxo-2H-chromen-4-yl)acetamides were reported as potent AChE inhibitors. nih.gov The most active compound in this series, 5a , was found to be a noncompetitive inhibitor of AChE with an IC50 value of 0.04 µM, which was more potent than the standard drugs tacrine (B349632) and galantamine. nih.gov Molecular docking studies suggested that this compound acts as a dual binding site inhibitor. nih.gov

Another study on coumarylthiazole derivatives containing aryl urea/thiourea groups also demonstrated significant inhibitory effects on both AChE and BuChE. nih.gov Compound f8 (1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea) was the most potent AChE inhibitor with an IC50 of 4.58 μM, while compound e31 (1-(4-fluorophenyl)-3-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea) was the most potent BuChE inhibitor with an IC50 of 4.93 μM. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5a | AChE | 0.04 |

| f8 | AChE | 4.58 |

| e31 | BuChE | 4.93 |

| Galantamine (Control) | BuChE | ~17.25 |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. mdpi.com Dysregulation of EGFR signaling is a hallmark of many cancers, making it an important target for anticancer drug development. nih.govnih.gov Several studies have explored the potential of coumarin and chromene derivatives as EGFR inhibitors. rsc.orgnih.govnih.gov

A series of novel spirobenzo[h]chromene and spirochromane derivatives were designed and evaluated for their anticancer activity, with some compounds showing potent EGFR inhibition. bohrium.com Compound 16 from this series was identified as the most potent EGFR inhibitor with an IC50 of 1.2 μM. bohrium.com In another study, a series of coumarin benzylidene derivatives were investigated as anti-prostate cancer agents, with compound 5 demonstrating significant EGFR inhibitory activity (IC50 = 0.1812 µM), comparable to the reference drug erlotinib. nih.gov

Furthermore, a study on thiazole-coumarin hybrids identified compound 6a as a promising EGFR inhibitor with an IC50 value of 0.184 μM. rsc.org These findings highlight the potential of the chromene and coumarin scaffolds in the design of novel EGFR inhibitors.

| Compound | Cell Line/Target | IC50 (µM) |

|---|---|---|

| 16 | EGFR | 1.2 |

| 5 | EGFR | 0.1812 |

| 6a | EGFR | 0.184 |

| Erlotinib (Control) | EGFR | 0.1344 |

Matrix Metalloproteinase-2 (MMP-2) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov MMP-2, also known as gelatinase A, plays a significant role in tumor invasion, metastasis, and angiogenesis. nih.govnih.gov Therefore, the development of MMP-2 inhibitors is a promising strategy for cancer therapy.

Research has explored the potential of various compounds, including those with a coumarin scaffold, as MMP-2 inhibitors. A study on a new class of 4H-chromene-azo sulfonamide hybrids identified compounds 7f and 7g as having remarkable antitumor activity and significant inhibitory potential against MMP-2. nih.gov Molecular docking studies supported these findings, indicating a high binding efficacy of these derivatives to the MMP-2 active site. nih.gov

While direct studies on this compound derivatives are limited in this specific area, the broader class of coumarins and related heterocycles has shown promise. For instance, some flavonoids have been identified as effective inhibitors of MMP-2 activity. mdpi.com The development of selective MMP-2 inhibitors remains an active area of research, with a focus on targeting exodomain–substrate interactions to improve specificity and reduce side effects associated with broad-spectrum MMP inhibitors. nih.gov

| Compound Series | Activity | Note |

|---|---|---|

| 4H-chromene-azo sulfonamides (7f, 7g) | Remarkable effectiveness against MMP-2 | Outperformed Sorafenib in efficacy. nih.gov |

Modulation of Biological Pathways

Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition

The 2,2-dimethyl-2H-chromene scaffold, a core component of this compound, has been identified as a crucial pharmacophore in the development of novel inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. HIF-1 is a heterodimeric transcription factor, composed of HIF-1α and HIF-1β subunits, which plays a pivotal role in the cellular response to low oxygen conditions (hypoxia). nih.gov Under hypoxic conditions, often prevalent in the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and associates with the coactivators p300/CBP to form an active transcriptional complex. nih.gov This complex then initiates the transcription of various genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.

Derivatives of the 2,2-dimethyl-2H-chromene structure have been investigated as small molecule inhibitors that disrupt the formation of the active HIF-1 transcriptional complex. nih.gov Research has led to the discovery of compounds like 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromene-6-yl)methyl]-N-phenylbenzenesulfonamide, which was identified through high-throughput screening of a library of compounds based on the 2,2-dimethyl-2H-chromene moiety. nih.gov Ongoing studies suggest that the putative target for these inhibitors is the CH1 domain of p300/CBP, and their binding is thought to disrupt the assembly of the transcriptional machinery involving HIF-1α, HIF-1β, and p300/CBP under hypoxic conditions. nih.gov

While direct studies on this compound are limited, the established role of the 2,2-dimethyl-2H-chromene core in HIF-1 pathway inhibition provides a strong rationale for investigating this compound and its derivatives for similar activities. The carboxylic acid functional group in this compound could potentially influence the compound's solubility, cell permeability, and interaction with the target protein, thereby modulating its inhibitory potency.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of 2H-chromene derivatives is significantly influenced by the nature and position of substituents on the chromene ring system. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for the rational design of more potent and selective therapeutic agents. nih.govnih.gov

Impact of Substituents on Biological Potency

For derivatives of the 2,2-dimethyl-2H-chromene scaffold acting as HIF-1 pathway inhibitors, modifications at various positions have been explored to optimize their pharmacological properties. Key areas of modification include the arylsulfonyl group, the N-alkyl substituent, and the 2,2-dimethyl-2H-chromene ring itself. nih.gov

To enhance aqueous solubility, heteroarylsulfonyl groups have been used in place of arylsulfonyl groups. nih.gov In the N-alkyl region, small alkyl groups are generally preferred to maintain biological activity without significantly increasing lipophilicity. nih.gov

Diversification at the C-8 position of the 2,2-dimethyl-2H-chromene ring has been a focus of synthetic efforts. The introduction of hydroxyl or methoxy (B1213986) groups at this position has been investigated. A hydroxyl group is considered advantageous as it can serve as a point for further functionalization to create greater structural diversity. nih.gov

Comparative studies have shown that the nature of the substituent at the C-8 position can have a notable impact on inhibitory potency. For instance, in one pair of analogs, the compound with a hydrogen at C-8 (6a) demonstrated stronger HIF-1 inhibition than the one with a methoxy group (6g). nih.gov Conversely, in another pair, the analog with a hydroxyl group at C-8 (6i) showed stronger inhibition at lower concentrations compared to the one with a hydrogen (6c), although the latter exhibited a steeper dose-dependent inhibition. nih.gov These findings highlight the complex interplay between substituent effects and biological activity.

The following table summarizes the impact of substituents at the C-8 position on the HIF-1 inhibitory activity of certain 2,2-dimethyl-2H-chromene derivatives.

| Compound | C-8 Substituent | Relative HIF-1 Inhibition |

| 6a | Hydrogen | Stronger than 6g |

| 6g | Methoxy | Weaker than 6a |

| 6c | Hydrogen | Sharper dose-dependent inhibition than 6i |

| 6i | Hydroxyl | Stronger inhibition at low concentrations than 6c |

Applications of 2 2 Methyl 2h Chromen 2 Yl Acetic Acid and Its Derivatives in Chemical Biology and Material Science

Molecular Probes and Tool Compounds for Biological Pathway Elucidation

Currently, there is no specific research available that details the use of 2-(2-Methyl-2H-chromen-2-yl)acetic acid as a molecular probe or tool compound for elucidating biological pathways.

However, the parent coumarin (B35378) scaffold is a cornerstone in the design of fluorescent probes. researchgate.net The inherent fluorescence of the coumarin ring system, combined with its relatively small size and cell permeability, makes it an ideal platform for developing probes. researchgate.net Derivatives of coumarin have been synthesized to act as fluorescent sensors for various biological analytes and to visualize cellular processes. For instance, coumarin derivatives have been developed as probes for detecting enzyme activity and for imaging specific cellular components. researchgate.net The versatile nature of the coumarin structure allows for modifications that can tune its photophysical properties, making it adaptable for various biological imaging applications. researchgate.net

Scaffold for Combinatorial Library Synthesis in Drug Discovery

There is no documented use of This compound as a scaffold for combinatorial library synthesis in drug discovery in the available scientific literature.

Nevertheless, the coumarin and chromene skeletons are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov This makes them attractive starting points for the synthesis of compound libraries for high-throughput screening. The synthesis of various coumarin derivatives has been a focus of research for developing new therapeutic agents. For example, libraries of coumarin derivatives have been synthesized and screened for their potential as anticancer agents, with some showing potent inhibitory activity against targets like the anti-apoptotic protein Mcl-1. nih.gov The general synthetic accessibility of the chromene ring system allows for the introduction of diverse substituents, which is a key requirement for building a combinatorial library with a wide range of chemical properties. nih.govnih.gov

Precursors for Advanced Functional Materials

The application of This compound as a precursor for advanced functional materials has not been specifically reported. However, the broader class of chromene and coumarin derivatives has shown significant promise in this area.

Dyes and Pigments

While there is no information on This compound being used in the development of dyes and pigments, coumarin derivatives are well-known for their fluorescent properties and have been extensively used as dyes. researchgate.net Their strong absorption in the UV region and emission in the visible spectrum make them suitable for various applications, including laser dyes and fluorescent whiteners. researchgate.net The color and photophysical properties of coumarin dyes can be fine-tuned by introducing different functional groups onto the coumarin ring.

Optoelectronic Applications

Specific optoelectronic applications of This compound are not found in the current literature.

However, the chromene and coumarin families are of significant interest in the field of optoelectronics. Coumarin derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) as blue and green emitters due to their high fluorescence quantum yields and good thermal stability. researchgate.net Furthermore, the nonlinear optical properties of some chromene derivatives make them potential candidates for applications in photonics and optical data storage. researchgate.net Research in this area focuses on modifying the molecular structure to enhance these optical properties.

"Smart" Materials Development

There are no published studies on the use of This compound in the development of "smart" materials.

The development of "smart" materials, which can respond to external stimuli, is a rapidly growing field. The photochromic properties of some spiropyrans, which contain a chromene moiety, are a classic example of their use in smart materials. These molecules can undergo a reversible color change upon exposure to UV light. This property has been exploited in applications such as photo-switchable devices and erasable optical memory. The ability to incorporate the chromene scaffold into polymers can lead to the development of novel photoresponsive materials.

Data on Related Chromene and Coumarin Derivatives

Since specific research findings for This compound are unavailable, the following table summarizes the applications of some related chromene and coumarin derivatives discussed in this article.

| Compound/Derivative Class | Application Area | Key Findings | References |

| Coumarin Derivatives | Molecular Probes | Used as fluorescent sensors for biological analytes. | researchgate.net |

| Coumarin/Chromene Scaffolds | Drug Discovery | Act as "privileged scaffolds" for combinatorial libraries; some derivatives show anticancer activity. | nih.govnih.gov |

| Coumarin Derivatives | Dyes and Pigments | Employed as fluorescent dyes and whiteners. | researchgate.net |

| Coumarin Derivatives | Optoelectronics | Investigated for use in OLEDs as emitters. | researchgate.net |

| Spiropyrans (contain chromene) | Smart Materials | Exhibit photochromism, enabling use in photo-switchable devices. |

Future Research Directions and Unexplored Avenues for 2 2 Methyl 2h Chromen 2 Yl Acetic Acid

Elucidation of Novel Biological Mechanisms and Targets

The biological activities of coumarin (B35378) derivatives are vast, ranging from anti-inflammatory to anticancer properties. mdpi.com However, the specific biological mechanisms and molecular targets of 2-(2-Methyl-2H-chromen-2-yl)acetic acid are not well-defined. Future research should prioritize the elucidation of these pathways. Investigating its interaction with key enzymes and receptors could reveal novel therapeutic applications. For instance, studies on related coumarin structures have identified them as inhibitors of enzymes like monoamine oxidase and cholinesterase, suggesting potential in neurodegenerative disease research. mdpi.com Furthermore, exploring its effects on signaling pathways involved in inflammation and cell proliferation could uncover new avenues for drug development. Techniques such as affinity chromatography and proteomics could be employed to identify direct binding partners and downstream-affected proteins, providing a clearer picture of its mode of action.

Exploration of Unconventional Synthetic Methodologies

Current synthetic routes to chromene derivatives, such as the Pechmann condensation, often involve harsh reaction conditions. researchgate.net Future research should focus on developing more efficient, environmentally friendly, and unconventional synthetic methodologies for this compound. This could include the use of mechanosynthesis, which employs mechanical energy to drive chemical reactions, reducing the need for solvents and high temperatures. researchgate.net Additionally, exploring biocatalysis, using enzymes or whole microorganisms to perform specific synthetic steps, could offer a greener and more selective alternative. Flow chemistry presents another promising avenue, allowing for precise control over reaction parameters and potentially improving yields and purity. The development of novel catalytic systems, such as those based on earth-abundant metals, could also contribute to more sustainable synthetic processes.

Advanced Computational Modeling for De Novo Design and Optimization

Computational tools offer a powerful approach to accelerate the discovery and optimization of novel bioactive compounds. Future research should leverage advanced computational modeling to explore the chemical space around this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of new derivatives based on their structural features. Molecular docking studies can simulate the binding of the compound to potential biological targets, providing insights into the key interactions that drive its activity. nih.govnih.gov This information can then be used for the de novo design of more potent and selective analogs. Furthermore, molecular dynamics simulations can provide a dynamic view of how the compound interacts with its target over time, offering a deeper understanding of its mechanism of action. nih.gov

Biotransformation Studies using Microbial Systems

The metabolism of a compound can significantly impact its biological activity and pharmacokinetic profile. While the biotransformation of some complex organic acids has been studied in mammals, the microbial metabolism of this compound remains an unexplored area. nih.gov Future research should investigate how different microbial systems, such as bacteria and fungi, metabolize this compound. This could lead to the identification of novel metabolites with unique biological activities. Such studies could also provide insights into the enzymatic machinery involved in the degradation or modification of the chromene scaffold, which could be harnessed for biocatalytic applications. Understanding the biotransformation pathways is also crucial for assessing the environmental fate and potential ecological impact of the compound.

Applications in Emerging Fields of Biomedical Engineering

The unique properties of chromene derivatives suggest potential applications in biomedical engineering. Future research could explore the use of this compound in the development of novel biomaterials and drug delivery systems. For example, its fluorescent properties could be exploited for the design of biosensors or imaging agents. researchgate.net Furthermore, the incorporation of this compound into polymer scaffolds could create materials with specific biological activities, such as antimicrobial or anti-inflammatory properties. The development of targeted drug delivery systems, where the compound is conjugated to a targeting moiety, could enhance its therapeutic efficacy while minimizing off-target effects.

Investigation into Broader Ecological Roles and Natural Abundance

While coumarins are known to be widely distributed in plants, the specific natural abundance and ecological roles of this compound are not well understood. researchgate.netebi.ac.uk Future research should focus on phytochemical investigations of various plant species to determine the natural occurrence of this compound. Understanding its ecological roles, such as its potential as a plant defense compound or its involvement in allelopathic interactions, could provide valuable insights into its biological functions. For instance, the related compound indole-3-acetic acid is known to play a role in plant responses to environmental stress. nih.gov Investigating the ecological context of this compound could reveal novel applications in agriculture or environmental science.

Q & A

Q. What are the established synthetic routes for 2-(2-Methyl-2H-chromen-2-yl)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of the chromen-2-one core via bromination or alkylation. For example, regioselective bromination of precursor acids (e.g., 4-methoxyphenylacetic acid) using bromine in acetic acid is a common approach . Key factors include:

- Catalyst selection: Acidic conditions (e.g., acetic acid) favor electrophilic substitution.

- Temperature control: Room temperature minimizes side reactions like decarboxylation.

- Purification: Recrystallization from ethanol/water mixtures improves purity, as seen in analogous compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray diffraction (XRD): Single-crystal XRD resolves bond lengths (e.g., C–O bonds: 1.364–1.419 Å) and dihedral angles between substituents and the chromen core, critical for confirming stereochemistry .

- NMR spectroscopy: H and C NMR identify substituent positions (e.g., methyl groups at 2.1–2.3 ppm for CH) and coupling patterns .

- Software tools: SHELXL refines crystallographic data, addressing challenges like thermal motion in methyl groups .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

- Light sensitivity: Chromen derivatives often degrade under UV light; store in amber vials at –20°C.

- Moisture control: Acetic acid derivatives hydrolyze in aqueous environments; use anhydrous solvents (e.g., dry DMF) for reactions .

- Inert atmosphere: Nitrogen or argon prevents oxidation of the chromen ring during synthesis .

Advanced Research Questions

Q. How can crystallographic data reveal electronic effects of substituents on the chromen-2-one core?

Methodological Answer: XRD data show bond angle distortions correlating with substituent electronegativity. For example: